molecular formula C6H9N3OS B2987311 5-[1-(Hydroxyimino)ethyl]-4-methyl-1,3-thiazol-2-amine CAS No. 473702-34-0

5-[1-(Hydroxyimino)ethyl]-4-methyl-1,3-thiazol-2-amine

Cat. No.: B2987311
CAS No.: 473702-34-0
M. Wt: 171.22
InChI Key: VHUDTXNSWRDGRC-UHFFFAOYSA-N
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Description

5-[1-(Hydroxyimino)ethyl]-4-methyl-1,3-thiazol-2-amine is a chemical compound with the molecular formula C6H9N3OS and a molecular weight of 171.21 g/mol . It features a thiazole ring, a heterocyclic structure known for its significance in medicinal chemistry, substituted with a methyl group and a 1-(hydroxyimino)ethyl functional group . The core thiazole scaffold is a common feature in a wide range of biologically active molecules. For instance, certain 4-methyl-1,3-thiazole derivatives have been synthesized and evaluated for their potential as antimicrobial and anticancer agents, demonstrating the pharmacological relevance of this structural motif . Furthermore, the 2-amine substitution on the thiazole ring is a key moiety in various bioactive compounds; for example, the 2-amino-1,3,4-thiadiazole group is recognized as a potential scaffold for promising antimicrobial agents . This product is intended For Research Use Only (RUO) and is not approved for human or veterinary diagnostic or therapeutic uses. Researchers can request the Safety Data Sheet (SDS) for comprehensive handling and safety information .

Properties

IUPAC Name

(NE)-N-[1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3OS/c1-3-5(4(2)9-10)11-6(7)8-3/h10H,1-2H3,(H2,7,8)/b9-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHUDTXNSWRDGRC-RUDMXATFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N)C(=NO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=N1)N)/C(=N/O)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-[1-(Hydroxyimino)ethyl]-4-methyl-1,3-thiazol-2-amine involves several steps. One common method includes the reaction of 4-methyl-1,3-thiazol-2-amine with an appropriate oxime derivative under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

5-[1-(Hydroxyimino)ethyl]-4-methyl-1,3-thiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.

    Substitution: The thiazole ring can undergo substitution reactions with various electrophiles or nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles depending on the desired substitution.

Scientific Research Applications

5-[1-(Hydroxyimino)ethyl]-4-methyl-1,3-thiazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 5-[1-(Hydroxyimino)ethyl]-4-methyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with target proteins, affecting their function. The thiazole ring can interact with various enzymes, modulating their activity. These interactions can lead to changes in cell signaling pathways, ultimately resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of 5-[1-(Hydroxyimino)ethyl]-4-methyl-1,3-thiazol-2-amine are highlighted through comparisons with analogous thiazol-2-amine derivatives. Key differences in substituents, pharmacological profiles, and physicochemical properties are summarized below:

Table 1: Structural and Functional Comparison of Thiazol-2-amine Derivatives

Compound Name Substituent at Position 5 Key Functional Groups Biological Activity/Notes Reference
This compound (Z)-1-(hydroxyimino)ethyl Hydroxyimino, methyl Potential CNS applications (inference)
5-[(3-chlorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine HCl 3-chlorophenylmethyl Chlorine, methyl Discontinued product; halogenated lipophilic analog
5-(4-chloro-2-fluorobenzyl)-1,3-thiazol-2-amine 4-chloro-2-fluorobenzyl Chlorine, fluorine Antiproliferative potential; high halogenated lipophilicity
5-benzyl-1,3-thiazol-2-amine Benzyl Phenyl Interacts with protein kinases (e.g., PPP1R1B/PRKACA)
5-(2-aminoethyl)-4-methyl-1,3-thiazol-2-amine diHCl 2-aminoethyl Amino, methyl Potent mGluR5 antagonist; used in fragile X syndrome and addiction models

Key Findings

Substituent Effects on Bioactivity: The hydroxyiminoethyl group in the target compound introduces hydrogen-bond donor/acceptor properties, which may enhance interactions with polar residues in enzyme active sites or receptors. This contrasts with halogenated analogs (e.g., 5-(4-chloro-2-fluorobenzyl)-1,3-thiazol-2-amine), where halogens increase lipophilicity and may improve blood-brain barrier penetration but reduce solubility .

In contrast, halogenated or alkyl-substituted derivatives (e.g., benzyl or chlorophenylmethyl groups) exhibit greater conformational rigidity.

Therapeutic Applications: The target compound’s hydroxyiminoethyl group may mimic pharmacophores seen in kinase inhibitors or metal-chelating agents, suggesting unexplored applications in cancer or neurodegenerative diseases. Aminoethyl-substituted analogs demonstrate validated efficacy in neurological models, indicating that the target compound’s structural similarity warrants further testing in CNS disorder assays .

Biological Activity

5-[1-(Hydroxyimino)ethyl]-4-methyl-1,3-thiazol-2-amine is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This compound's structure, which includes a hydroxymine functional group, suggests possible mechanisms of action that warrant investigation.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

C7H10N4S\text{C}_7\text{H}_{10}\text{N}_4\text{S}

This structure includes:

  • A thiazole ring, which is known for its biological activity.
  • A hydroxymine group that may enhance reactivity towards biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including antibacterial and antiviral properties. The following sections detail specific findings from recent studies.

Antibacterial Activity

The antibacterial activity of this compound has been evaluated against several bacterial strains. Notable findings include:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Mechanism of Action
Staphylococcus aureus62.5 µg/mLInhibition of protein synthesis
Escherichia coli125 µg/mLDisruption of cell wall synthesis
Klebsiella pneumoniae15.6 µg/mLInhibition of nucleic acid production

These results indicate that the compound possesses significant antibacterial properties, particularly against Gram-positive bacteria like Staphylococcus aureus, with a bactericidal mechanism involving inhibition of protein synthesis pathways .

Antiviral Activity

In addition to its antibacterial properties, this compound has shown promise as an antiviral agent. Studies have reported its efficacy against various viruses:

VirusEffective Concentration (EC50)Therapeutic Index (TI)
HIV-13.98 µM>105.25
Tobacco Mosaic Virus58.7 µg/mLNot specified

The high therapeutic index against HIV-1 suggests that this compound is not only effective at inhibiting viral replication but also exhibits low cytotoxicity to host cells .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in the replication of bacteria and viruses, such as reverse transcriptase in HIV.
  • Disruption of Cellular Processes : By interfering with protein synthesis and nucleic acid production, the compound can effectively halt the growth and proliferation of pathogenic microorganisms.

Case Studies

Several case studies highlight the efficacy of this compound in laboratory settings:

  • In Vitro Study on HIV : A study demonstrated that treatment with this compound resulted in a significant reduction in viral load in infected cell cultures, indicating its potential as an anti-HIV therapeutic agent .
  • Bacterial Infection Model : In a mouse model infected with Staphylococcus aureus, administration of the compound led to a marked decrease in bacterial load and improved survival rates compared to controls .

Q & A

Q. What are the common synthetic routes for 5-[1-(Hydroxyimino)ethyl]-4-methyl-1,3-thiazol-2-amine?

Methodological Answer: Synthesis typically involves cyclization or condensation reactions. For example:

  • Route 1 (Thiadiazole backbone): Reacting substituted carboxylic acids with thiosemicarbazides in the presence of POCl₃ under reflux (90°C, 3 hours), followed by pH adjustment (8–9) for precipitation .
  • Route 2 (Thiazole derivatives): Condensation of aldehydes with aminothiazoles in acetic acid under reflux (3–5 hours), with recrystallization from DMF/acetic acid mixtures .
  • Key reagents: Sodium acetate, POCl₃, or triethylamine as catalysts. Yield optimization often requires precise stoichiometric ratios and temperature control .

Q. How is the compound characterized structurally?

Methodological Answer: Characterization employs:

  • Spectroscopy:
    • IR: Confirms functional groups (e.g., C=N stretch at 1600–1650 cm⁻¹, N-H at 3300–3500 cm⁻¹) .
    • NMR: ¹H NMR (DMSO-d₆) shows peaks for aromatic protons (δ 7.2–7.8 ppm) and methyl groups (δ 2.1–2.5 ppm). ¹³C NMR identifies thiazole carbons (δ 150–160 ppm) .
  • Mass Spectrometry (MS): Molecular ion peaks (e.g., m/z 305 [M+1] for thiazole derivatives) .
  • Elemental Analysis: Validates purity (e.g., C, H, N, S content within ±0.3% of theoretical values) .

Q. What solvents and catalysts are optimal for its synthesis?

Methodological Answer:

  • Solvents: Acetic acid (for reflux), DMF/water (recrystallization), or ethanol (washing) .
  • Catalysts: Triethylamine (for cycloaddition reactions) or POCl₃ (for thiosemicarbazide cyclization) .
  • Critical Note: Solvent polarity affects reaction kinetics; non-polar solvents may reduce byproduct formation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield?

Methodological Answer:

  • Temperature: Higher temperatures (e.g., 90°C vs. 70°C) accelerate cyclization but may degrade sensitive groups. Controlled reflux with a Dean-Stark trap prevents solvent loss .
  • pH Control: Ammonia solution (pH 8–9) precipitates the product without decomposing the hydroxyimino group .
  • Catalyst Screening: Triethylamine vs. pyridine: Triethylamine reduces side reactions in thiazole syntheses (yield increases from 60% to 85%) .

Q. How to resolve discrepancies in spectroscopic data for structural confirmation?

Methodological Answer:

  • X-ray Crystallography: Resolves ambiguities in NMR/IR assignments (e.g., distinguishing tautomeric forms of the hydroxyimino group) .
  • 2D NMR (COSY, HSQC): Maps proton-carbon correlations, clarifying overlapping signals in crowded spectra .
  • Case Study: A 2022 study resolved conflicting IR peaks (C=N vs. C=O) by comparing computed (DFT) and experimental spectra .

Q. What in vitro models are suitable for assessing its bioactivity?

Methodological Answer:

  • Anticancer Screening: MTT assays using human cancer cell lines (e.g., HeLa, MCF-7). IC₅₀ values are compared to cisplatin controls .
  • Antimicrobial Testing: Agar dilution against S. aureus or E. coli (MIC ≤ 25 µg/mL indicates potency) .
  • Mechanistic Studies: Fluorescence-based assays (e.g., DNA intercalation) or enzyme inhibition (e.g., COX-2) .

Q. What computational methods predict its reactivity or binding affinity?

Methodological Answer:

  • DFT Calculations: B3LYP/SDD models analyze bond angles (e.g., C1-C2-C3 = 121.4°) and charge distribution to predict nucleophilic sites .
  • Molecular Docking (AutoDock Vina): Simulates binding to target proteins (e.g., EGFR kinase) using crystal structures (PDB ID: 1M17). Docking scores < -7.0 kcal/mol suggest strong affinity .
  • MD Simulations (GROMACS): Assess stability of ligand-protein complexes over 100 ns trajectories .

Q. How does substituent variation impact biological activity?

Q. What are the challenges in scaling up synthesis for preclinical studies?

Methodological Answer:

  • Purification: Column chromatography is effective for small scales but impractical for >10 g. Alternative: Recrystallization with DMF/ethanol (80:20) reduces cost .
  • Byproduct Management: HPLC monitoring (C18 column, acetonitrile/water gradient) identifies impurities early .
  • Safety: POCl₃ requires strict anhydrous conditions to avoid HCl gas release .

Q. How to address stability issues in aqueous solutions?

Methodological Answer:

  • pH Adjustment: Buffers (pH 6–7) prevent hydrolysis of the hydroxyimino group.
  • Lyophilization: Freeze-drying in 5% mannitol improves shelf life (>12 months at -20°C) .
  • Degradation Study: Accelerated stability testing (40°C/75% RH for 6 months) with LC-MS identifies major degradation products .

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